molecular formula C15H10F3N3O2S B4339270 4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B4339270
M. Wt: 353.3 g/mol
InChI Key: UDIWOQBBOVGVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a trifluoromethyl group, a nitrobenzylthio group, and a methyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Thioether Formation: The reaction of the nitrobenzyl compound with a thiol to form the thioether linkage.

    Nicotinonitrile Core Formation: The construction of the nicotinonitrile core through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of nitrobenzyl alcohols or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nicotinonitriles.

Scientific Research Applications

4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether linkage can participate in redox reactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole
  • 6-[(4-nitrobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione

Uniqueness

4-METHYL-2-[(4-NITROBENZYL)SULFANYL]-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions. Additionally, the combination of the nitrobenzylthio and nicotinonitrile moieties provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methylsulfanyl]-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-9-6-13(15(16,17)18)20-14(12(9)7-19)24-8-10-2-4-11(5-3-10)21(22)23/h2-6H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIWOQBBOVGVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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